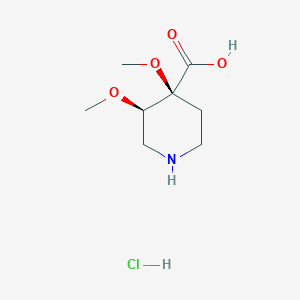
(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H15NO2.ClH. It is a derivative of piperidine, featuring two methoxy groups and a carboxylic acid functional group, which is further modified by hydrochloride to form a salt. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperidine or its derivatives are commonly used as starting materials.
Methylation: The piperidine ring is subjected to methylation reactions to introduce methoxy groups at the 3 and 4 positions. This can be achieved using reagents like methyl iodide in the presence of a base.
Carboxylation: The methoxypiperidine is then carboxylated to introduce the carboxylic acid group. This can be done using reagents like carbon dioxide under pressure in the presence of a suitable catalyst.
Hydrochloride Formation: The carboxylic acid group is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps for purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.
Substitution: Substitution reactions at the piperidine ring can introduce various functional groups, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or potassium permanganate are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Methoxy-substituted aldehydes or ketones.
Reduction Products: Piperidine derivatives with alcohol or amine groups.
Substitution Products: Derivatives with different functional groups on the piperidine ring.
科学研究应用
(3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
Piperidine derivatives
Other dimethoxypiperidine compounds
Carboxylic acid derivatives
Uniqueness: (3R,4S)-3,4-Dimethoxypiperidine-4-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and carboxylic acid groups. This combination of functional groups allows for diverse chemical reactions and applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
(3R,4S)-3,4-dimethoxypiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-12-6-5-9-4-3-8(6,13-2)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMVXEDFLJXQKE-HNJRQZNRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1(C(=O)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CNCC[C@]1(C(=O)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














